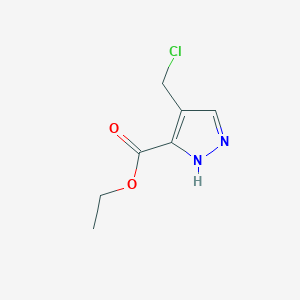

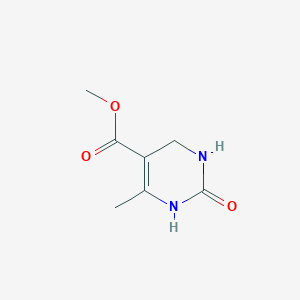

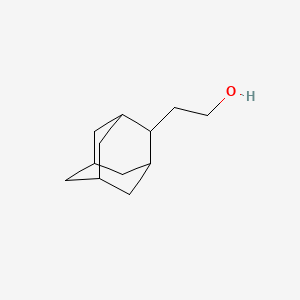

![molecular formula C20H23N3O3S2 B2498084 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 683261-46-3](/img/structure/B2498084.png)

4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide" involves multistep chemical reactions, including condensation and cyclization processes. Notable examples include the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties (Gangapuram & Redda, 2009), and the creation of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl,aniline)-n-(4-sulfamoylphenyl) benzamide derivatives for anti-tubercular activity (Dighe et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and spectroscopy, is crucial for understanding the properties and potential applications of a compound. For example, the crystal structure and Hirshfeld surface analysis of a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide provide insights into molecular interactions and stability (Etsè et al., 2019).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are diverse, including the ability to undergo various organic transformations. A study on the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water highlights green chemistry principles and the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are essential for the practical application of the compound. Comparative pharmacokinetics studies, such as those comparing sulpiride and new lipophilic substituted benzamides, provide valuable data on bioavailability and brain penetration, indicating the importance of lipophilicity in drug design (Yamada et al., 1990).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, potential for forming derivatives, and participation in biochemical pathways, are critical for understanding the scope of applications for the compound. The synthesis and evaluation of sulphonamide derivatives having a benzothiazole nucleus for antibacterial and antifungal activities demonstrate the compound's versatility and potential for therapeutic use (Bhusari et al., 2008).

Applications De Recherche Scientifique

Anticancer Activity

4-[Butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide derivatives have been explored for their potential in cancer treatment. For instance, certain indapamide derivatives, closely related to the mentioned compound, demonstrated significant proapoptotic activity against melanoma cell lines. One such compound, referenced as SGK 266, exhibited potent anticancer activity with notable IC50 values, indicating its effectiveness in inhibiting melanoma cancer cell growth. This compound was also studied for its inhibitory effects on human carbonic anhydrase isoforms, essential in various physiological processes, suggesting its broader therapeutic potential (Yılmaz et al., 2015).

Pharmacokinetics

The pharmacokinetics of derivatives of 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have been a subject of study. For example, the comparative pharmacokinetics of sulpiride and a new lipophilic substituted benzamide in rats were investigated. This research provides insight into how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is critical for understanding their potential therapeutic applications (Yamada et al., 1990).

Anti-tubercular Activity

Another area of research involves the synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives for anti-tubercular activity. These compounds have shown promising results against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as new therapeutic agents in the fight against tuberculosis (Dighe et al., 2012).

Antimicrobial and Antifungal Action

The antimicrobial and antifungal properties of 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide derivatives have been studied extensively. Some compounds in this category demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This research opens up possibilities for these compounds to be used in treating various bacterial and fungal infections (Sych et al., 2019).

Antipsychotic Agents

Some derivatives of 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have been explored as potential antipsychotic agents. Studies have shown that certain compounds within this chemical class exhibit binding affinities to dopamine D2 and serotonin 5-HT2 receptors, indicating their potential use in treating psychiatric disorders (Norman et al., 1994).

Propriétés

IUPAC Name |

4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-4-5-12-23(3)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14(2)27-19/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSARDSHZETXXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

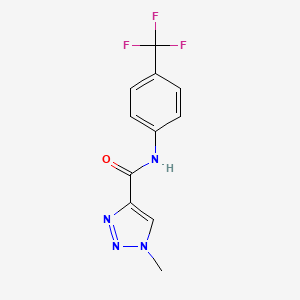

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)

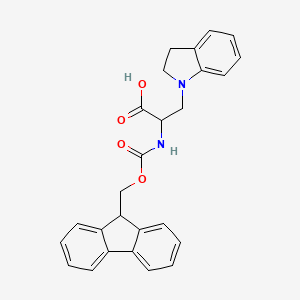

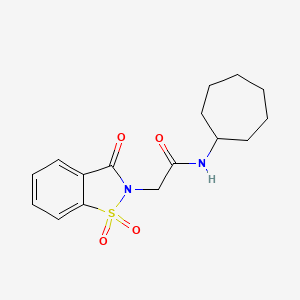

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

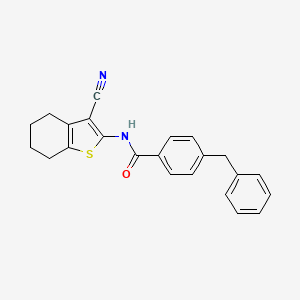

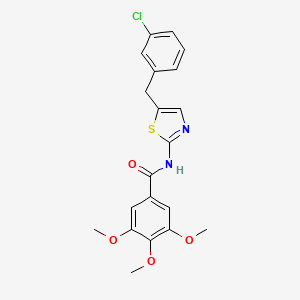

![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)

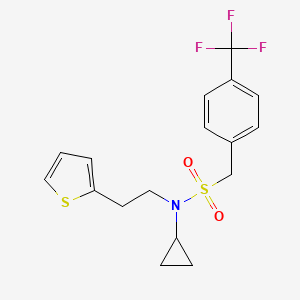

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)